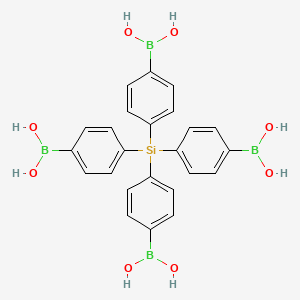

Boronic acid, (silanetetrayltetra-4,1-phenylene)tetrakis- (9CI)

Description

Boronic acid, (silanetetrayltetra-4,1-phenylene)tetrakis- (9CI) (CAS 499142-74-4) is a tetra-substituted boronic acid compound with a silanetetrayl core linked to four phenyl rings, each bearing a boronic acid group. Its molecular formula is C24H24B4O8Si, with a molecular weight of 511.77 g/mol and a purity exceeding 98% . The compound is typically supplied as a 10 mM solution in 25 µL aliquots, requiring storage at -80°C (6-month stability) or -20°C (1-month stability). Its solubility and stability depend on solvent selection (e.g., DMSO) and avoidance of repeated freeze-thaw cycles .

Structurally, the silanetetrayl core provides a rigid tetrahedral geometry, while the four boronic acid groups enable multivalent interactions, making it suitable for applications in materials science, catalysis, and biomedical research.

Propriétés

IUPAC Name |

[4-tris(4-boronophenyl)silylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24B4O8Si/c29-25(30)17-1-9-21(10-2-17)37(22-11-3-18(4-12-22)26(31)32,23-13-5-19(6-14-23)27(33)34)24-15-7-20(8-16-24)28(35)36/h1-16,29-36H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAUQFWOCVLJKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)B(O)O)(C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24B4O8Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of boronic acid, (silanetetrayltetra-4,1-phenylene)tetrakis- involves multiple steps and specific reaction conditions. One common method includes the reaction of boronic acid with dibromo (1,4-phenylene)bis(trimethylstannane) under controlled conditions . This reaction typically requires a catalyst and precise temperature control to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity .

Analyse Des Réactions Chimiques

Boronic acid, (silanetetrayltetra-4,1-phenylene)tetrakis- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form boronic esters or other oxidized derivatives.

Reduction: Reduction reactions can convert the boronic acid groups to boranes or other reduced forms.

Substitution: The boronic acid groups can participate in substitution reactions, often facilitated by catalysts. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium.

Applications De Recherche Scientifique

Boronic acid, (silanetetrayltetra-4,1-phenylene)tetrakis- has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which boronic acid, (silanetetrayltetra-4,1-phenylene)tetrakis- exerts its effects involves the interaction of its boronic acid groups with various molecular targets. These interactions often involve the formation of reversible covalent bonds with diols, hydroxyl groups, and other nucleophiles . This ability to form and break bonds under specific conditions makes it a valuable tool in chemical and biological systems .

Comparaison Avec Des Composés Similaires

Comparison with Similar Boronic Acid Compounds

Structural and Functional Comparisons

B,B',B''-(Nitrilotri-4,1-phenylene)tris[boronic Acid] (CAS Not Specified)

- Structure : Features a nitrilotri-phenylene core with three boronic acid groups.

- Molecular Formula : Likely C18H15B3N3O6 (inferred from similar compounds).

- Applications : Used in covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) due to its trivalent binding capacity .

[4-(1,3-Dioxan-2-yl)phenyl]boronic Acid (CAS 254454-02-9)

- Structure: A monoboronic acid with a 1,3-dioxane substituent.

- Molecular Formula : C10H13BO4 ; molecular weight 208.02 g/mol .

- Properties : Predicted pKa 8.60 , boiling point 390.6°C , and density 1.24 g/cm³ .

- Key Difference: The target compound’s tetravalent boronic acid configuration enables stronger and more diverse binding interactions compared to monovalent derivatives.

Phenanthren-9-yl Boronic Acid (CAS 68572-87-2)

- Structure: A monoboronic acid attached to a phenanthrene ring.

- Molecular Formula : C14H11BO2 ; molecular weight 230.05 g/mol .

- Applications : Demonstrates cytotoxic activity in triple-negative breast cancer cells at sub-micromolar concentrations .

- Key Difference : The target compound’s silanetetrayl core lacks the extended aromatic system of phenanthrene, reducing π-π stacking but improving solubility in polar solvents.

Acidity (pKa) and Reactivity

- Target Compound : Experimental pKa data is unavailable, but its silanetetrayl-phenyl substituents likely lower acidity compared to simpler aryl boronic acids. Computational studies suggest that bulky substituents stabilize the boronate conjugate base, reducing pKa .

- Comparison :

- 4-MCPBA (4-methylcarboxyphenylboronic acid): pKa ~8.8, unsuitable for physiological applications due to poor ionization at neutral pH .

- Fluoro-substituted Boronic Acids : pKa ~8.0–8.5, similar to the target compound’s predicted range .

- [4-(1,3-Dioxan-2-yl)phenyl]boronic Acid : pKa 8.60, indicating moderate acidity for glucose sensing .

Data Table: Key Properties of Selected Boronic Acids

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | pKa | Key Applications |

|---|---|---|---|---|

| (Silanetetrayltetra-4,1-phenylene)tetrakis-boronic acid | C24H24B4O8Si | 511.77 | ~8.0–8.5 (predicted) | Materials science, enzyme inhibition |

| [4-(1,3-Dioxan-2-yl)phenyl]boronic acid | C10H13BO4 | 208.02 | 8.60 | Glucose sensing, organic synthesis |

| B,B',B''-(Nitrilotri-4,1-phenylene)tris[boronic Acid] | C18H15B3N3O6 (inferred) | ~400 (estimated) | N/A | COFs/MOFs, catalysis |

| Phenanthren-9-yl boronic acid | C14H11BO2 | 230.05 | N/A | Anticancer agents |

| 4-MCPBA | C8H9BO4 | 179.97 | 8.8 | Biomedical research |

Activité Biologique

Boronic acids are a class of compounds characterized by their boron-containing functional groups, which exhibit diverse biological activities. The compound Boronic acid, (silanetetrayltetra-4,1-phenylene)tetrakis- (9CI) is a notable member of this class, with potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, including antibacterial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.

- Chemical Name : Boronic acid, B,B',B',B'''-(silanetetrayltetra-4,1-phenylene)tetrakis-

- CAS Number : 499142-74-4

- Molecular Formula : C26H28B4O4Si

- Molecular Weight : 482.23 g/mol

Antibacterial Activity

Boronic acids have been documented for their antibacterial properties. Research indicates that certain derivatives can inhibit the growth of various bacterial strains. For instance, a study demonstrated that a phenyl boronic acid derivative exhibited significant antibacterial activity against Escherichia coli at a concentration of 6.50 mg/mL .

Anticancer Activity

The anticancer potential of boronic acids is particularly noteworthy. In vitro studies have shown that some boronic acid derivatives can selectively induce cytotoxic effects on cancer cell lines while sparing healthy cells. For example, a synthesized compound derived from phenyl boronic acid displayed an IC50 value of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line . This suggests that modifications to the boronic acid structure can enhance its selectivity and efficacy against cancer cells.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The antioxidant capacity of boronic acids has been evaluated using various assays, including ABTS and DPPH radical scavenging methods. A compound derived from phenyl boronic acid exhibited an IC50 of 0.11 ± 0.01 µg/mL in the ABTS assay, indicating strong antioxidant activity .

The biological activities of boronic acids are attributed to their ability to form reversible covalent bonds with biological molecules such as enzymes and nucleic acids. This property allows them to modulate enzyme activity and interfere with cellular processes critical for bacterial growth and cancer proliferation .

Case Studies

Research Findings

- Antibacterial Efficacy : A study found that phenyl boronic acid derivatives effectively inhibited E. coli, showcasing their potential as antibacterial agents .

- Cytotoxicity Against Cancer Cells : The synthesized compound demonstrated selective cytotoxicity towards cancer cells (MCF-7) while being non-toxic to healthy cells .

- Antioxidant Properties : The compound displayed robust antioxidant activity through multiple assays, confirming its potential use in therapeutic formulations aimed at oxidative stress .

Q & A

Basic Research Questions

Q. How should stock solutions of boronic acid, (silanetetrayltetra-4,1-phenylene)tetrakis- (9CI) be prepared and stored to ensure stability?

- Methodology :

- Solubility Optimization : Dissolve the compound in DMSO or other aprotic solvents. Heat to 37°C with sonication to enhance dissolution .

- Storage : Aliquot stock solutions to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months) or -20°C (stable for 1 month) .

- Handling : Use anhydrous conditions to prevent hydrolysis. Verify solubility post-thaw via UV-Vis or HPLC.

Q. What analytical methods are recommended to assess purity and structural integrity of this boronic acid derivative?

- Methodology :

- Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm). Cross-reference with Certificate of Analysis (COA) for batch-specific data .

- Structural Confirmation : Employ MALDI-TOF mass spectrometry (with diol derivatization to prevent boroxine formation) or NMR (¹H/¹³C) to verify boronic acid moieties .

- Impurity Profiling : LC-MS/MS for trace genotoxic impurities (e.g., phenylboronic acid derivatives) at ppm levels .

Advanced Research Questions

Q. How can researchers investigate the interaction of this boronic acid with glycoproteins for biosensing applications?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize the boronic acid on carboxymethyl dextran-coated gold substrates. Monitor binding kinetics with glycoproteins (e.g., RNase B) under varying pH and buffer conditions .

- Fluorescent Probes : Functionalize carbon dots with boronic acid groups. Measure fluorescence quenching upon binding to Gram-positive bacterial glycolipids .

- Buffer Optimization : Use borate buffers (pH 8.5–9.5) to minimize non-specific interactions while maintaining glycoprotein binding .

Q. What strategies are effective for evaluating the thermal stability of this compound for flame-retardant applications?

- Methodology :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen. Compare degradation onset temperatures (>300°C suggests suitability for flame retardancy) .

- Structural Correlations : Compare derivatives with varying functional groups (e.g., electron-withdrawing substituents) to identify degradation pathways (e.g., boroxine ring formation) .

Q. How can this boronic acid be integrated into stimuli-responsive copolymers for glucose sensing?

- Methodology :

- Copolymer Synthesis : Use RAFT polymerization with pinacol-protected boronic acid monomers. Deprotect post-polymerization to expose boronic acid groups .

- Glucose Binding : Test solubility transitions in PBS (pH 7.4) via dynamic light scattering (DLS). Optimize PAA-ran-PAAPBA ratios for enhanced carbohydrate binding .

- MEMS Integration : Embed copolymers in microfluidic devices; monitor glucose-dependent swelling via impedance changes .

Q. What synthetic challenges arise during the preparation of boronic acid-peptide conjugates, and how can they be mitigated?

- Methodology :

- Cyclization Prevention : Derivatize boronic acids with diols (e.g., 2,3-butanedione) to stabilize intermediates. Confirm via MALDI-MS .

- Purification : Use reverse-phase chromatography (C4 columns) to separate boropeptides from byproducts. Validate via ESI-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.